![molecular formula C11H9NO3 B1582366 4-Hydroxy-6-methylquinoline-3-carboxylic acid CAS No. 35973-18-3](/img/structure/B1582366.png)
4-Hydroxy-6-methylquinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-6-methylquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a hydroxyl group at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position of the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid typically involves the Pfitzinger reaction, which is a condensation reaction in an alkaline medium between an isatin and a ketone . This reaction is known for its efficiency in producing quinoline derivatives. Another method involves the cyclization of aniline with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline structure .
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and reusable catalysts are employed . These methods not only enhance the yield but also reduce the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Agents
4-Hydroxy-6-methylquinoline-3-carboxylic acid has been identified as a precursor in the synthesis of various antimicrobial agents. Its ability to inhibit specific enzymes makes it effective against bacterial and fungal infections. Research indicates that derivatives of this compound can significantly inhibit the growth of pathogens, positioning it as a candidate for new antibiotic development .
Anticancer Potential
The compound has shown promise in anticancer applications. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells, including those resistant to conventional therapies. For instance, a study highlighted that specific quinoline derivatives exhibited potent inhibitory activity against Hepatitis B Virus (HBV) replication, suggesting potential therapeutic applications in oncology .
Analytical Chemistry
Metal Ion Detection
In analytical chemistry, this compound is utilized as a reagent for detecting metal ions. Its unique chemical properties allow it to form stable complexes with various metals, making it valuable for environmental monitoring and quality control in industrial processes .
Biochemistry Research
Enzyme Activity Studies
This compound is employed in biochemistry to study enzyme activities and metabolic pathways. It aids researchers in understanding biochemical processes and developing new therapeutic strategies by modulating enzyme functions . For example, it has been shown to inhibit enzymes involved in inflammation, providing insights into potential treatments for inflammatory diseases.
Material Science
Polymer Incorporation
this compound's unique properties enable its incorporation into polymers and coatings. This enhances the performance and durability of materials used in electronics and protective gear. Its application in material science underscores its versatility beyond traditional pharmaceutical uses .
Fluorescent Probes
Biological Imaging
The compound is also utilized in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, facilitating advancements in cellular biology and medical diagnostics .
Case Study 1: Antimicrobial Activity
A series of studies evaluated the antibacterial effects of various derivatives of this compound against different pathogens. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable to existing antibiotics .
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of this compound revealed that certain derivatives could selectively target cancer cells while sparing normal cells. For instance, compounds were tested against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, showing selective toxicity towards resistant cells .
Case Study 3: Enzyme Inhibition
Investigations into the enzyme inhibition capabilities of this compound demonstrated its potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes involved in inflammatory responses .
Summary Table of Applications
Application Area | Specific Uses |
---|---|
Pharmaceutical | Development of antibacterial and antifungal agents |
Analytical Chemistry | Metal ion detection for environmental monitoring |
Biochemistry | Studies on enzyme activity and metabolic pathways |
Material Science | Incorporation into polymers for enhanced durability |
Biological Imaging | Development of fluorescent probes for real-time visualization |
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For instance, it can act as an antimicrobial agent by disrupting bacterial cell wall synthesis or inhibiting DNA replication . The exact molecular targets and pathways depend on the specific application and the derivative used.
Comparison with Similar Compounds
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid: This compound has a methoxy group instead of a methyl group at the 6th position.
4-Hydroxy-8-methoxyquinoline-3-carboxylic acid: This compound has a methoxy group at the 8th position.
4-Hydroxyquinoline-3-carboxylic acid: This compound lacks the methyl group at the 6th position.
Uniqueness: 4-Hydroxy-6-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid groups enhances its reactivity and potential for forming various derivatives .
Biological Activity
4-Hydroxy-6-methylquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₁H₉NO₄
- CAS Number: 1315373
- Structure: The compound features a quinoline core with hydroxyl and carboxylic acid functional groups, contributing to its reactivity and biological properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Research indicates that this compound exhibits significant antibacterial and antifungal properties. It acts by inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
2. Anticancer Potential
- Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain quinoline derivatives have been identified as potent inhibitors of Hepatitis B Virus (HBV) replication, suggesting potential applications in cancer therapy .
3. Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory properties in vitro, which may be beneficial for treating inflammatory diseases. This activity is attributed to its ability to modulate enzyme activity related to inflammation .
4. Enzyme Inhibition
- It has been observed that this compound can inhibit specific enzymes by binding to their active sites. This mechanism is crucial for its antimicrobial and anticancer activities .
The mechanism of action involves the interaction of this compound with various molecular targets:
- Enzyme Interactions: The compound can inhibit the activity of enzymes involved in metabolic pathways, disrupting cellular functions.
- Nucleic Acid Interaction: It may also interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis, which is vital for viral replication and cancer cell proliferation .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Applications in Research
This compound is utilized across various fields:
- Pharmaceutical Development: Used as a precursor in synthesizing antibacterial and antifungal agents due to its enzyme inhibition capabilities.
- Analytical Chemistry: Acts as a reagent for detecting metal ions, aiding environmental monitoring efforts.
- Biochemistry Research: Employed in studies related to enzyme activity and metabolic pathways, enhancing our understanding of biochemical processes.
- Material Science: Incorporated into polymers for improved performance in electronics and protective gear .
Properties
IUPAC Name |
6-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHYBSDKDMRZAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291679 | |
Record name | 4-hydroxy-6-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35973-18-3 | |
Record name | 35973-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-6-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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